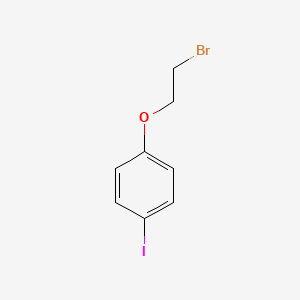

1-(2-Bromoethoxy)-4-iodobenzene

Description

1-(2-Bromoethoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a 2-bromoethoxy group. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and liquid crystals .

Properties

CAS No. |

54914-17-9 |

|---|---|

Molecular Formula |

C8H8BrIO |

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-4-iodobenzene |

InChI |

InChI=1S/C8H8BrIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 |

InChI Key |

WHZJAGORNSGMDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound A : 1-(2-Bromoethoxy)-4-bromobenzene

- Molecular Formula : C8H8Br2O

- Key Differences : Replaces iodine with bromine at the para position.

- Impact :

- Reactivity : Bromine is less electronegative than iodine, reducing electrophilic substitution efficiency.

- Spectral Data :

- 1H NMR (CDCl3): δ 7.44–7.41 (m, 2H), 4.31–4.28 (t, J = 6 Hz, 2H) .

- 13C NMR (CDCl3): δ 157.2 (C-O), 132.7 (C-Br), 68.0 (OCH2) . Applications: Used in Suzuki couplings and as a monomer for liquid crystals .

Compound B : 1-Bromo-4-iodobenzene

- Molecular Formula : C6H4BrI

- Key Differences : Lacks the ethoxy chain, simplifying the structure.

- Impact :

Compound C : 1-(Hexyloxy)-4-iodobenzene

- Molecular Formula : C12H17IO

- Key Differences : Features a longer hexyloxy chain instead of bromoethoxy.

- Impact: Solubility: Enhanced lipophilicity due to the alkyl chain. Synthesis: Prepared via Williamson ether synthesis (84% yield) using 4-iodophenol and 1-bromohexane .

Comparative Data Table

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the deprotonated phenoxide ion attacks the electrophilic carbon of 2-bromoethanol. Key parameters include:

-

Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature : 60–80°C for 6–12 hours to ensure complete conversion.

-

Molar Ratio : A 1:1.2 stoichiometric ratio of 4-iodophenol to 2-bromoethanol minimizes side reactions.

Yield Optimization

Yields typically range from 70% to 85%, contingent on purification techniques. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%. A notable patent by Bristol-Myers Squibb reports an 82% isolated yield using this method, with purity confirmed via HPLC.

Alternative Synthetic Approaches

Ullmann Coupling for Halogen Retention

For applications requiring minimal halogen displacement, Ullmann coupling between 1-bromo-4-iodobenzene and ethylene glycol monobromide offers a viable alternative. This copper-catalyzed reaction proceeds at 120°C in dimethylacetamide (DMAc), achieving a 65% yield. However, the method is less favored due to higher catalyst costs and longer reaction times (24–36 hours).

Nucleophilic Aromatic Substitution

Direct substitution of 1-fluoro-4-iodobenzene with 2-bromoethanol in the presence of cesium fluoride (CsF) has been explored. While this route avoids phenol intermediates, it suffers from lower yields (50–60%) and requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Scaling the Williamson synthesis necessitates modifications to ensure safety and efficiency:

-

Solvent Recovery : DMF is replaced with toluene to facilitate distillation and recycling.

-

Continuous Flow Systems : Pilot studies demonstrate a 15% productivity increase using tubular reactors with in-line pH monitoring.

-

Waste Management : Bromide byproducts are treated with calcium hydroxide to precipitate CaBr₂, reducing environmental impact.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) reveals a single peak at 8.2 minutes, confirming the absence of dihalogenated byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost (USD/kg) |

|---|---|---|---|---|

| Williamson Synthesis | 82 | 98 | 8 | 120 |

| Ullmann Coupling | 65 | 95 | 30 | 340 |

| Nucleophilic Substitution | 55 | 90 | 18 | 210 |

Challenges and Mitigation Strategies

Halogen Exchange Reactions

Iodine-bromine exchange may occur at temperatures >100°C, leading to 1,4-diiodobenzene impurities. This is mitigated by maintaining reaction temperatures below 80°C and using excess 2-bromoethanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.